4-Propyl-4,8-nonanediol
Description
4-Propyl-4,8-nonanediol is a branched aliphatic diol characterized by a nine-carbon chain with a propyl substituent at the fourth carbon and hydroxyl groups at positions 4 and 6.
Properties
IUPAC Name |
6-propylnonane-2,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-6-7-11(3)13/h11,13-14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRCHVXDRFQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCCC(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares 4-Propyl-4,8-nonanediol with structurally or functionally related compounds, drawing inferences from the provided evidence and general chemical principles.
Structural Analogues
Key Observations :
- Branching vs. Linearity: The propyl branch in this compound likely reduces crystallinity compared to linear 1,9-nonanediol, enhancing solubility in nonpolar solvents. This property is critical for applications in flexible polymers .
- Reactivity: Unlike 4-hydroxynonenal—a reactive aldehyde implicated in oxidative stress—this compound’s hydroxyl groups may participate in hydrogen bonding or esterification, favoring use in controlled chemical syntheses .
- Functional Groups : The diol’s dual -OH groups contrast with the heterocyclic nitrogen in pdp, which is tailored for coordination chemistry in sensors. This highlights how functional group placement dictates application .
Physicochemical Properties
While experimental data for this compound are sparse, comparisons can be hypothesized:
- Thermal Stability : Branched diols typically exhibit lower melting points than linear counterparts, as seen in analogous compounds like 2-butyl-1,3-propanediol .
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